Midazolam 2-Oxide Midazolam 2-Oxide
Brand Name: Vulcanchem
CAS No.: 59468-86-9
VCID: VC17973896
InChI: InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3
SMILES:
Molecular Formula: C18H13ClFN3O
Molecular Weight: 341.8 g/mol

Midazolam 2-Oxide

CAS No.: 59468-86-9

Cat. No.: VC17973896

Molecular Formula: C18H13ClFN3O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Midazolam 2-Oxide - 59468-86-9

Specification

CAS No. 59468-86-9
Molecular Formula C18H13ClFN3O
Molecular Weight 341.8 g/mol
IUPAC Name 8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium
Standard InChI InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3
Standard InChI Key QVPQNEQZMOGERL-UHFFFAOYSA-N
Canonical SMILES CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-]

Introduction

Chemical Identity and Structural Characteristics

Midazolam 2-oxide (C₁₈H₁₃ClFN₃O₂) is an oxidized metabolite of midazolam, distinguished by the presence of an N-oxide group at the 2-position of the benzodiazepine core (Figure 1). This structural modification alters its solubility profile: unlike midazolam, which exhibits pH-dependent solubility due to its imidazole ring, the 2-oxide derivative demonstrates increased polarity, enhancing water solubility across a broader pH range .

Table 1: Comparative Physicochemical Properties of Midazolam and Midazolam 2-Oxide

PropertyMidazolamMidazolam 2-Oxide
Molecular Weight325.77 g/mol341.77 g/mol
LogP (Octanol-Water)3.12.3
Water Solubility (25°C)0.1 mg/mL (pH 4)2.5 mg/mL (pH 7)
pKa6.2 (imidazole N)4.8 (N-oxide)

The reduced lipophilicity of midazolam 2-oxide limits its blood-brain barrier permeability, potentially diminishing central nervous system (CNS) effects compared to the parent compound .

Synthesis and Metabolic Pathways

Midazolam 2-oxide is primarily formed via hepatic cytochrome P450 (CYP3A4/5)-mediated oxidation, though non-enzymatic oxidation under acidic conditions has also been documented . In vitro studies suggest that the 2-oxide metabolite accounts for <5% of total midazolam metabolites in human plasma, with 1-hydroxymidazolam being the predominant derivative .

Key Metabolic Reactions:

  • Enzymatic Oxidation:
    MidazolamCYP3A4O2,NADPHMidazolam 2-Oxide+H2O\text{Midazolam} \xrightarrow[\text{CYP3A4}]{\text{O}_2, \text{NADPH}} \text{Midazolam 2-Oxide} + \text{H}_2\text{O}
    This pathway is saturable at high midazolam concentrations, leading to nonlinear pharmacokinetics .

  • Non-Enzymatic Oxidation:
    Under acidic conditions (pH < 4), midazolam undergoes spontaneous oxidation to the 2-oxide form, a reaction accelerated by reactive oxygen species .

Pharmacological Profile and Receptor Interactions

Midazolam 2-oxide exhibits reduced affinity for the GABAₐ receptor benzodiazepine binding site compared to midazolam. Radioligand binding assays demonstrate a 10-fold lower potency (Table 2), correlating with diminished anxiolytic and sedative effects in animal models .

Table 2: Receptor Binding Affinities (IC₅₀ Values)

ReceptorMidazolam (nM)Midazolam 2-Oxide (nM)
GABAₐ (α₁β₂γ₂)12.4 ± 1.2124.6 ± 15.3
Translocator Protein280 ± 45310 ± 52
Adenosine A2A>10,000>10,000

Despite weaker GABAergic activity, midazolam 2-oxide retains partial agonist effects at the translocator protein (TSPO), implicating potential roles in neuroinflammation modulation .

Pharmacokinetics and Elimination

The pharmacokinetics of midazolam 2-oxide are marked by rapid renal excretion and limited tissue distribution:

  • Volume of Distribution (Vd): 1.2 L/kg (vs. 1.8 L/kg for midazolam)

  • Plasma Half-Life: 1.5–2.0 hours (shorter than midazolam’s 2–6 hours)

  • Clearance: 18 mL/min/kg (primarily renal, with <10% hepatic contribution)

Figure 2: Plasma Concentration-Time Profiles
Simulated data after a 5 mg intravenous midazolam dose show peak 2-oxide levels of 40 ng/mL at 30 minutes, declining to <5 ng/mL by 4 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator